Tykerb
Übersicht
Beschreibung
Tykerb, also known as lapatinib, is an orally active drug used primarily for the treatment of breast cancer and other solid tumors. It is a dual tyrosine kinase inhibitor that interrupts the pathways of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). This compound is particularly effective in treating HER2-positive metastatic breast cancer in patients who have previously undergone chemotherapy and trastuzumab treatment .
Vorbereitungsmethoden
The synthesis of Tykerb involves several steps, including nucleophilic substitution reactions. One of the key intermediates in the synthesis of this compound is prepared by performing a nucleophilic substitution reaction on specific compounds . Industrial production methods for this compound typically involve large-scale synthesis processes that ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Tykerb undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents and reducing agents, depending on the desired transformation. The major products formed from these reactions are typically derivatives of the original compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Tykerb has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to treat HER2-positive metastatic breast cancer, often in combination with other drugs such as capecitabine . In biological research, this compound is used to study the mechanisms of tyrosine kinase inhibition and its effects on cancer cell growth and proliferation . Additionally, this compound is used in industrial research to develop new therapeutic agents and improve existing treatments for cancer .
Wirkmechanismus
Tykerb exerts its effects by inhibiting the intracellular tyrosine kinase domains of both epidermal growth factor receptor and human epidermal growth factor receptor 2. These receptors are involved in the regulation of cell growth and replication. By blocking these receptors, this compound interferes with the signaling pathways that promote cancer cell growth and division, thereby slowing or stopping the spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tykerb is unique among tyrosine kinase inhibitors due to its dual inhibition of both epidermal growth factor receptor and human epidermal growth factor receptor 2. Similar compounds include trastuzumab (Herceptin), pertuzumab (Perjeta), and neratinib, which also target HER2-positive breast cancer but have different mechanisms of action and clinical applications . This compound’s ability to inhibit both epidermal growth factor receptor and human epidermal growth factor receptor 2 makes it a valuable option for patients who have not responded to other treatments .
Biologische Aktivität
Tykerb, known generically as lapatinib ditosylate, is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). It is primarily used in the treatment of HER2-positive breast cancer, particularly in patients who have progressed after prior therapies. This article delves into the biological activity of this compound, supported by clinical data, pharmacodynamics, and case studies.
This compound functions by inhibiting the intracellular tyrosine kinase domains of both EGFR and HER2 receptors. This inhibition leads to a decrease in downstream signaling pathways that promote tumor cell proliferation and survival. The binding affinity of this compound for these receptors is characterized by:
- IC50 Values :
- ErbB1 (EGFR): 3 nM
- HER2: 13 nM
This compound exhibits a slow off-rate from these receptors, with a half-life exceeding 300 minutes, indicating prolonged activity compared to other inhibitors such as erlotinib and gefitinib .
Absorption and Bioavailability
This compound shows increased systemic exposure when taken with food. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax | 2.43 µg/mL |
AUC | 36.2 µg*hr/mL |
Bioavailability | Not determined |
The drug is highly bound (>99%) to plasma proteins such as albumin and alpha-1-acid glycoprotein .
Distribution and Metabolism
This compound is primarily metabolized by CYP3A4 and CYP3A5, with contributions from CYP2C19 and CYP2C8. It has been shown to inhibit various transporters, including P-glycoprotein and BCRP, which may influence the pharmacokinetics of co-administered drugs .
Case Studies and Clinical Trials
This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in treating advanced HER2-positive breast cancer. Notable findings include:
- Combination Therapy : In trials combining this compound with capecitabine, patients exhibited improved outcomes compared to those receiving monotherapy with trastuzumab .
- Inflammatory Breast Cancer : A study involving 126 patients with refractory inflammatory breast cancer showed a response rate of approximately 40%, with a median duration of response of 20.9 weeks .
The ALTTO trial , a Phase III study, assessed the efficacy of lapatinib in combination with trastuzumab in early-stage HER2-positive breast cancer. While the lapatinib alone arm did not meet non-inferiority criteria compared to trastuzumab alone for disease-free survival, combination therapies showed promise .
Safety Profile
While this compound is effective, it is associated with certain adverse effects:
- Cardiac Effects : A significant proportion of patients experienced decreased left ventricular ejection fraction (LVEF), particularly within the first 12 weeks of treatment. Continuous monitoring of LVEF is recommended .
- Hepatotoxicity : Liver function should be assessed regularly due to potential hepatotoxic effects observed during trials .
Summary
This compound represents a critical advancement in targeted cancer therapy for HER2-positive breast cancer. Its dual inhibition of EGFR and HER2 provides an effective strategy against tumors that may develop resistance to single-agent therapies. Ongoing research continues to explore its full potential in various combinations and settings.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-77-7, 388082-78-8 | |
Record name | Lapatinib ditosylate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.